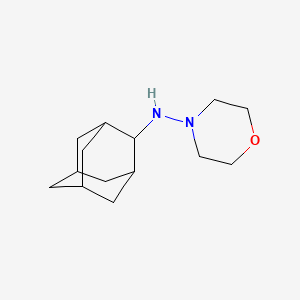![molecular formula C17H20N4O2 B4747522 2-{4-[(4-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4747522.png)
2-{4-[(4-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine
描述
2-{4-[(4-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine, also known as MPAP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. MPAP belongs to a class of compounds called piperazinylpyrimidines, which have been found to have a variety of biological activities. In
作用机制
The mechanism of action of 2-{4-[(4-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine involves its binding to the sigma-1 receptor. This binding inhibits the activity of the receptor, which in turn affects a variety of cellular processes. The exact mechanism by which 2-{4-[(4-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine exerts its effects is not yet fully understood, but it is believed to involve the modulation of calcium signaling and the regulation of protein-protein interactions.
Biochemical and Physiological Effects
2-{4-[(4-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have antidepressant-like effects in animal models of depression. 2-{4-[(4-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine has also been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease. Additionally, 2-{4-[(4-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine has been shown to have anti-inflammatory effects and to modulate the immune system.
实验室实验的优点和局限性
One of the advantages of using 2-{4-[(4-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine in lab experiments is its specificity for the sigma-1 receptor. This allows researchers to study the effects of sigma-1 receptor modulation without the confounding effects of other receptor systems. However, one limitation of using 2-{4-[(4-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine is its relatively low potency, which can make it difficult to achieve the desired effects at low concentrations. Additionally, 2-{4-[(4-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine has limited solubility in water, which can make it challenging to work with in some experiments.
未来方向
There are a number of future directions for research on 2-{4-[(4-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine. One area of interest is the development of more potent analogs of 2-{4-[(4-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine that could be used in lower concentrations. Another area of research is the investigation of the role of the sigma-1 receptor in various diseases, and the potential therapeutic applications of sigma-1 receptor modulation. Additionally, there is interest in exploring the use of 2-{4-[(4-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine in combination with other drugs or therapies to enhance its effects.
科学研究应用
2-{4-[(4-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine has been the subject of scientific research due to its potential therapeutic properties. It has been found to have activity as an antagonist of the sigma-1 receptor, which is a protein that is involved in a variety of cellular processes. The sigma-1 receptor has been implicated in a number of diseases, including depression, Alzheimer's disease, and cancer. 2-{4-[(4-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine has been studied for its potential use in the treatment of these and other diseases.
属性
IUPAC Name |
2-(4-methylphenoxy)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-14-3-5-15(6-4-14)23-13-16(22)20-9-11-21(12-10-20)17-18-7-2-8-19-17/h2-8H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJLLZHYJZLTIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(cyclohexylmethyl)amino]-1-phenylethanol hydrochloride](/img/structure/B4747446.png)
![N-butyl-2-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide](/img/structure/B4747454.png)
![ethyl 2-({[6-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4747460.png)

![5-[(6-ethyl-3-{[(3-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4747472.png)

![1-(4-bromophenyl)-3-[(3-chloro-4-fluorophenyl)amino]-2-propen-1-one](/img/structure/B4747478.png)


![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-iodophenyl)-N~2~-methylglycinamide](/img/structure/B4747495.png)

![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4747498.png)
![N~1~-allyl-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4747506.png)
